4-(2,2-Difluoroethoxy)-3-nitrobenzaldehyde
Overview
Description
4-(2,2-Difluoroethoxy)-3-nitrobenzaldehyde: is an organic compound characterized by the presence of a difluoroethoxy group and a nitrobenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-nitrobenzaldehyde with 2,2-difluoroethanol in the presence of a suitable catalyst and under controlled conditions to achieve the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 4-(2,2-Difluoroethoxy)-3-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine, potentially leading to further functionalization.
Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the difluoroethoxy group.
Major Products:
Oxidation: 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid.
Reduction: 4-(2,2-Difluoroethoxy)-3-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 4-(2,2-Difluoroethoxy)-3-nitrobenzaldehyde is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis .
Biology and Medicine: Its structural features may contribute to the design of drugs with specific biological activities, such as enzyme inhibitors or receptor modulators .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of 4-(2,2-Difluoroethoxy)-3-nitrobenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The difluoroethoxy group can enhance the compound’s binding affinity and selectivity, while the nitro group may participate in redox reactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
2-(2,2-Difluoroethoxy)ethanol: Shares the difluoroethoxy group but lacks the nitrobenzaldehyde moiety.
4-(2,2-Difluoroethoxy)benzaldehyde: Similar structure but without the nitro group.
3-Nitrobenzaldehyde: Lacks the difluoroethoxy group but shares the nitrobenzaldehyde core.
Uniqueness: 4-(2,2-Difluoroethoxy)-3-nitrobenzaldehyde is unique due to the combination of the difluoroethoxy and nitrobenzaldehyde groups. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(2,2-difluoroethoxy)-3-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO4/c10-9(11)5-16-8-2-1-6(4-13)3-7(8)12(14)15/h1-4,9H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFGHJHLHIJGPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)[N+](=O)[O-])OCC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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